molecular formula C20H22FNO3 B1679036 N-Methylparoxetine CAS No. 110429-36-2

N-Methylparoxetine

Cat. No. B1679036
M. Wt: 343.4 g/mol
InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylparoxetine involves reacting sesamol-tetrabutylammonium salt with CIPMA . This process is used for preparing N-Methylparoxetine, an intermediate in the synthesis of paroxetine .


Molecular Structure Analysis

The molecular formula of N-Methylparoxetine is C20H22FNO3 . It has a molecular weight of 343.392 . The structure of N-Methylparoxetine includes a benzodioxole ring and a piperidine ring .


Chemical Reactions Analysis

N-Methylparoxetine has been found to block autophagy flux in non-small cell lung cancer (NSCLC) cells . This is associated with the accumulation of reactive oxygen species (ROS), followed by the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38) .


Physical And Chemical Properties Analysis

N-Methylparoxetine has a density of 1.2±0.1 g/cm3 . Its boiling point is 443.7±45.0 °C at 760 mmHg, and it has a melting point of 111 °C .

Scientific Research Applications

Antidepressant Efficacy and Safety

N-Methylparoxetine has been a subject of interest in scientific research, particularly in the context of antidepressant efficacy and safety. A study explored the antidepressant effects of N-Methyl-D-Aspartate (NMDA) receptor antagonists like CP-101,606 in conjunction with treatments such as paroxetine. This study found that antagonism of the NR2B subtype of the NMDA receptor might be a fruitful target for developing new antidepressants with robust effects and faster onset compared to current medications (Preskorn et al., 2008).

Interaction with NMDA Receptors

In another study, the interaction between N-Methyl-D-Aspartate receptor (NMDAR)/nitric oxide (NO) system and the antidepressant-like effects of paroxetine was evaluated. The study suggested a role for NMDAR/NO signaling in the antidepressant-like effects of paroxetine, presenting a new approach for depression treatment (Ghasemi et al., 2009).

Inhibitory Effect on NMDA Receptors

Research has also demonstrated that selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, with a similar mechanism to N-Methylparoxetine, have direct inhibitory effects on NMDA receptors. This finding suggests that direct inhibition of NMDA receptors may contribute to the clinical effects of antidepressants (Szász et al., 2007).

Role in Treating Major Depressive Disorder

The use of N-Methylparoxetine-related compounds in the treatment of major depressive disorder has been a significant focus. One study highlighted the role of NMDA receptor antagonists like ketamine in treating depression, suggesting potential new targets for treatment based on these findings (Berman et al., 2000).

Impact on ADHD Treatment

In the context of attention-deficit/hyperactivity disorder (ADHD), the effects of atomoxetine, an N-methyl-D-aspartate receptor (NMDAR) antagonist, were studied. This research revealed atomoxetine's impact beyond NET inhibition, suggesting alterations in glutamatergic transmission, which might contribute to its clinical effects in treating ADHD (Udvardi et al., 2013).

Safety And Hazards

N-Methylparoxetine is classified as a hazard under GHS06 and GHS09 . It is considered a danger and is highly flammable . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

Future Directions

Research has shown that N-Methylparoxetine could exert dual apoptotic functions—mitochondria impairment and, concomitantly, autophagy inhibition . N-Methylparoxetine-related excessive ROS accumulation induced apoptosis by activating the MAPK pathway in NSCLC cells . This suggests potential future directions for the use of N-Methylparoxetine in cancer treatment.

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZPKOBKCXNKG-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149243
Record name N-Methylparoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylparoxetine

CAS RN

110429-36-2
Record name N-Methylparoxetine
Source CAS Common Chemistry
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Record name N-Methylparoxetine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylparoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X658583PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
K Wang, B Chen, T Yin, Y Zhan, Y Lu, Y Zhang… - International Journal of …, 2019 - mdpi.com
… We previously identified N-methylparoxetine (NMP) as an inducer of mitochondrial fragmentation with subsequent apoptosis in non-small cell lung cancer (NSCLC) cells. We …
Number of citations: 22 www.mdpi.com
L Lv, H Lv, X Qiu, J Yan, S Tong - Journal of Chromatography A, 2018 - Elsevier
Racemic trans-paroxol, trans-N-methylparoxetine and trans-paroxetine containing two chiral centres were stereoselectively separated using countercurrent chromatography with …
Number of citations: 10 www.sciencedirect.com
RF Dannals, HT Ravert, AA Wilson, U Scheffel… - Journal of Labelled …, 1989 - osti.gov
… serotonin uptake sites: carbon-11 labeled N-methylparoxetine (Journal Article) | ETDEWEB … of a radiotracer for studying serotonin uptake sites: carbon-11 labeled N-methylparoxetine …
Number of citations: 16 www.osti.gov
X Qiu, Y Liu, T Zhao, L Zuo, X Ma, G Shan - Journal of Pharmaceutical and …, 2022 - Elsevier
… The separation of paroxetine, desfluoroparoxetine and N-methylparoxetine is similar to the … hydrochloride and its achiral impurities N-methylparoxetine and desfluoroparoxetine. At the …
Number of citations: 2 www.sciencedirect.com
H Juan, Z Zhiling, L Huande - Journal of Chromatography B, 2005 - Elsevier
… can choose other substance (for example N-methylparoxetine) as internal standard to … choose other substance (for example N-methylparoxetine) as internal standard to simultaneously …
Number of citations: 232 www.sciencedirect.com
E Petrosyan, J Fares, A Cordero… - … Journal of Cancer, 2022 - Wiley Online Library
… model, paroxetine and its derivative N-methylparoxetine, were shown to inhibit … and N-methylparoxetine at its late stages. It is worth noting, that both paroxetine and N-methylparoxetine …
Number of citations: 10 onlinelibrary.wiley.com
TS Ho, T Vasskog, T Anderssen, E Jensen… - Analytica chimica …, 2007 - Elsevier
… Quantification was accomplished by standard addition utilizing N-methylparoxetine as internal standard (100 ng added to the sample), and the following concentrations were found; …
Number of citations: 96 www.sciencedirect.com
U Scheffel, GA Ricaurte - Brain research, 1990 - Elsevier
… to N-methylparoxetine, there is some recent preliminary indication that there is 33. Additional studies are needed to confirm this initial finding and to further evaluate N-methylparoxetine …
Number of citations: 57 www.sciencedirect.com
S Nakai, T Yatabe, K Suzuki, Y Sasano… - Angewandte Chemie …, 2019 - Wiley Online Library
… , various tertiary aliphatic amines, including cyclic N-methylamines, N,N-dimethylamines, a natural alkaloid (pseudopelletierine), and pharmaceutical drugs (such as N-methylparoxetine …
Number of citations: 20 onlinelibrary.wiley.com
L He, Y Fu, Y Tian, X Wang, X Zhou, RB Ding, X Qi… - Molecules, 2023 - mdpi.com
… Paroxetine and its structural derivative N-methylparoxetine were both found to block … Specifically, the autophagy inhibition induced by paroxetine and N-methylparoxetine occurred by …
Number of citations: 0 www.mdpi.com

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